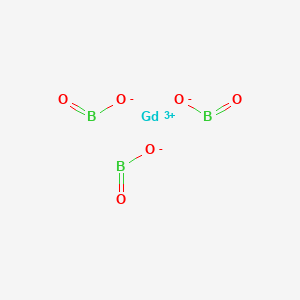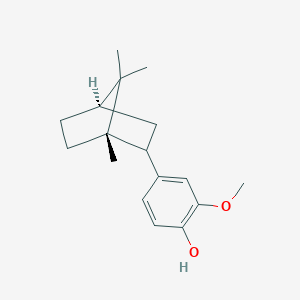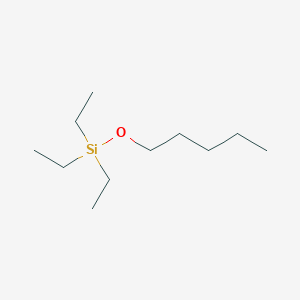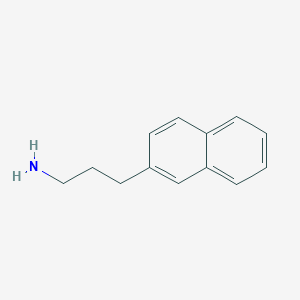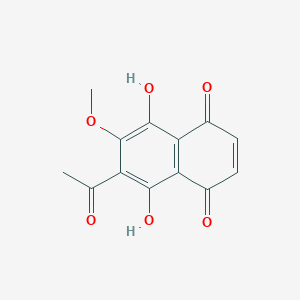![molecular formula C18H23N3O2 B082019 methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate CAS No. 13450-71-0](/img/structure/B82019.png)
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly known as MABA and has been extensively studied in scientific research due to its potential applications in various fields.
作用机制
MABA exerts its biological effects by binding to specific targets in cells and tissues. The exact mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. MABA has been shown to bind to proteins such as tubulin and histone deacetylase, which play important roles in cell division and gene expression.
生化和生理效应
MABA has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, MABA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MABA has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurodegenerative diseases, MABA has been shown to protect neurons from oxidative stress and apoptosis, leading to the prevention of neuronal damage.
实验室实验的优点和局限性
MABA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, MABA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, it is important to use MABA in a controlled manner and to follow appropriate safety protocols.
未来方向
There are several future directions for the research on MABA. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory drugs. Another direction is to explore its potential applications in material science, particularly in the development of organic electronic and optoelectronic devices. Additionally, further studies are needed to elucidate the exact mechanism of action of MABA and to identify its specific targets in cells and tissues. Overall, the research on MABA has great potential for advancing our understanding of biological processes and developing new therapeutic agents.
合成方法
MABA can be synthesized by reacting 2-nitroaniline with 3-(methylamino)propylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with methyl 2-bromo-5-nitrobenzoate to yield MABA. This synthesis method has been optimized to achieve high yields and purity of MABA.
科学研究应用
MABA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MABA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, MABA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In material science, MABA has been explored for its potential applications in organic electronics and optoelectronics.
属性
CAS 编号 |
13450-71-0 |
|---|---|
产品名称 |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
InChI |
InChI=1S/C18H23N3O2/c1-20-12-7-13-21(17-11-6-4-9-15(17)19)16-10-5-3-8-14(16)18(22)23-2/h3-6,8-11,20H,7,12-13,19H2,1-2H3 |
InChI 键 |
BXENWNJCBCMLPI-UHFFFAOYSA-N |
SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
规范 SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
同义词 |
2-[(2-Aminophenyl)[3-(methylamino)propyl]amino]benzoic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




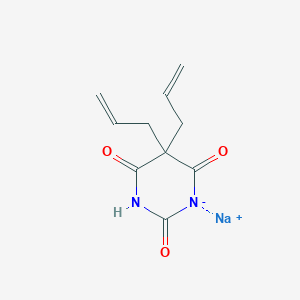
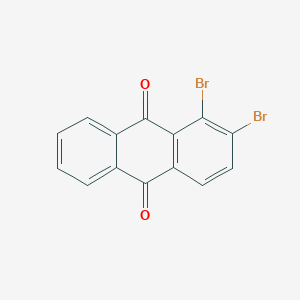
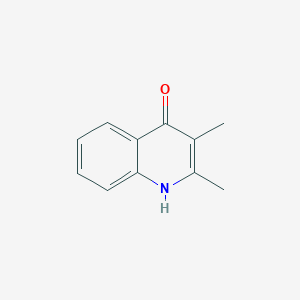

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

